molecular formula C24H16N4O B269568 2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one

2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one

Cat. No. B269568
M. Wt: 376.4 g/mol
InChI Key: MYJFQQLXENVRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the indazole family and has been studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to study its efficacy in vivo and its potential as a therapeutic agent for cancer and other diseases. Additionally, it may be useful to explore the synthesis of analogs of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one involves the reaction of 3-methylquinoxaline-2-carbaldehyde with dibenzo[cd,g]indazol-6(2H)-one in the presence of a base. This reaction leads to the formation of the desired compound in good yield. The purity of the compound can be improved through recrystallization and chromatography.

Scientific Research Applications

2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one

Molecular Formula

C24H16N4O

Molecular Weight

376.4 g/mol

IUPAC Name

14-[(3-methylquinoxalin-2-yl)methyl]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C24H16N4O/c1-14-20(26-19-11-5-4-10-18(19)25-14)13-28-21-12-6-9-17-22(21)23(27-28)15-7-2-3-8-16(15)24(17)29/h2-12H,13H2,1H3

InChI Key

MYJFQQLXENVRHD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC5=C4C(=N3)C6=CC=CC=C6C5=O

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3C4=CC=CC5=C4C(=N3)C6=CC=CC=C6C5=O

Origin of Product

United States

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